N-Formyl 10-Oxo Docetaxel is a chemical compound that is recognized as an impurity of Docetaxel, which is a widely used chemotherapeutic agent derived from Paclitaxel. Docetaxel is primarily utilized in the treatment of various cancers, including breast, prostate, and lung cancers. The presence of N-Formyl 10-Oxo Docetaxel in pharmaceutical formulations necessitates a comprehensive understanding of its properties and behavior to ensure quality control and regulatory compliance in drug manufacturing .
N-Formyl 10-Oxo Docetaxel can be synthesized from Paclitaxel or its derivatives through complex organic reactions. This synthesis typically involves several steps that include functional group modifications and purification processes.
N-Formyl 10-Oxo Docetaxel belongs to the class of taxanes, which are a group of diterpenoid compounds known for their anti-cancer properties. It is classified as a secondary metabolite and is categorized as an impurity in pharmaceutical contexts.
The synthesis of N-Formyl 10-Oxo Docetaxel generally involves multiple steps that can include:
The reaction conditions are critical for successful synthesis and typically involve careful control over temperature, solvent choice, and catalysts. Common reagents used in the synthesis include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
N-Formyl 10-Oxo Docetaxel features a complex molecular structure characteristic of taxanes. The compound includes a formyl group at the nitrogen position and a keto group at the 10 position, contributing to its unique properties.
The molecular formula for N-Formyl 10-Oxo Docetaxel can be represented as C₁₄H₁₃N₃O₃, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural representation reveals key functional groups that play significant roles in its biological activity .
N-Formyl 10-Oxo Docetaxel undergoes various chemical reactions that are essential for its synthesis and potential applications:
Common reagents for these reactions include:
The mechanism by which N-Formyl 10-Oxo Docetaxel exerts its effects is closely related to its parent compound, Docetaxel. It disrupts microtubule dynamics during cell division by binding to tubulin, thereby stabilizing microtubules and preventing their depolymerization. This interference leads to cell cycle arrest and apoptosis in cancer cells, making it effective against various tumors .
N-Formyl 10-Oxo Docetaxel is typically presented as a crystalline solid. Its melting point, solubility characteristics, and stability under different conditions are crucial for its application in pharmaceuticals.
The compound exhibits properties typical of taxanes, including:
Analyses such as high-performance liquid chromatography (HPLC) are often employed to assess purity and stability over time .
N-Formyl 10-Oxo Docetaxel has significant applications primarily in scientific research:
This comprehensive analysis highlights the importance of N-Formyl 10-Oxo Docetaxel in both pharmaceutical chemistry and cancer treatment research, emphasizing its role as an impurity that must be understood for effective drug development and quality assurance.
N-Formyl 10-Oxo Docetaxel represents a structurally modified derivative within the taxane family, characterized by distinct functional group alterations at the C-7, C-10, and N-terminal positions of the docetaxel scaffold. This semi-synthetic compound bridges the gap between impurity profiling of the parent drug docetaxel and the exploration of novel taxoids with biological potential. Its dual identity—as both a process-related impurity in docetaxel synthesis and a candidate with intrinsic anti-tumor properties—positions it uniquely in oncological chemistry research. The molecule’s significance extends beyond quality control in pharmaceutical manufacturing, offering insights into structure-activity relationships critical for next-generation taxane development [2] [4] [7].
N-Formyl 10-Oxo Docetaxel is formally identified as a C-10 keto and N-formyl modified analogue of docetaxel. Key structural features include:
Table 1: Core Physicochemical Properties of N-Formyl 10-Oxo Docetaxel
Property | Value | Source |
---|---|---|
Molecular Formula | C₃₉H₄₃NO₁₃ | PubChem [1] |
Molecular Weight | 805.86 g/mol | Chemsrc [2] |
CAS Registry Number | 167074-97-7 | MedChemExpress [4] |
Density (predicted) | 1.4 ± 0.1 g/cm³ | Chemsrc [2] |
LogP | 6.29 | InvivoChem [5] |
The compound’s structural complexity is evidenced by 10 defined stereocenters and a fused tetracyclic taxane core. Spectroscopic characterization (NMR, MS) confirms the 7-epi configuration and keto oxidation state at C-10. The formyl group exhibits distinctive carbonyl stretching at ~1670 cm⁻¹ in IR spectra, while the C-10 ketone appears at ~1705 cm⁻¹ [1] [5].
Taxanes are diterpenoids characterized by a [8.4.0] bicyclic core fused to an oxetane ring. N-Formyl 10-Oxo Docetaxel belongs to this family through biosynthetic and synthetic lineage:
Table 2: Positional Modifications Relative to Docetaxel
Structural Feature | Docetaxel | N-Formyl 10-Oxo Docetaxel |
---|---|---|
C-10 Functional Group | -OH | =O (keto) |
C-7 Configuration | β-OH | α-OH (7-epi) |
N-Terminal Protecting Group | tert-butoxycarbonyl | Formyl (-CHO) |
C-13 Side Chain | Intact | Intact |
These modifications impact physicochemical behavior: increased LogP (6.29 vs. docetaxel’s 2.4) suggests enhanced membrane permeability but reduced aqueous solubility. The keto group at C-10 may influence intramolecular H-bonding networks critical for tubulin binding [5] [6] [9].
N-Formyl 10-Oxo Docetaxel emerged from dual contexts: pharmaceutical impurity investigation and deliberate synthetic modification:
Table 3: Synonyms and Regulatory Identifiers
Synonym | Source |
---|---|
Docetaxel Impurity B | European Pharmacopoeia [4] |
10-Deoxy-10-oxodocetaxel | InvivoChem [5] |
(2α,5β,7β,13α)-4-Acetoxy-1,7-dihydroxy-13-{[(2R,3S)-3-formylamino-2-hydroxy-3-phenylpropanoyl]oxy}-9,10-dioxo-5,20-epoxytax-11-ene-2-yl benzoate | Chemsrc [2] |
UNII-VB305F5FMZ | FDA Substance Registry [5] |
The compound’s transition from "undesired impurity" to "therapeutic intermediate" illustrates the evolving recognition of process-related analogs as biologically relevant molecules. Current research focuses on leveraging its unique structure for improved taxanes with modulated potency and resistance profiles [3] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1